molecular formula C19H26N4O B7130358 2-benzyl-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-1-carboxamide

2-benzyl-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-1-carboxamide

Cat. No.: B7130358
M. Wt: 326.4 g/mol
InChI Key: PKFIYHICNHQIRE-UHFFFAOYSA-N
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Description

2-benzyl-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Attachment of the Pyrazole Moiety: The pyrazole moiety can be attached through a condensation reaction between a pyrazole derivative and an appropriate electrophile.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-benzyl-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may be investigated for its effects on various biological targets, such as enzymes or receptors.

    Chemical Biology: Researchers use the compound to study its interactions with biological macromolecules and to elucidate its mechanism of action.

    Pharmacology: The compound is tested for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine-1-carboxamide, share structural similarities and may exhibit similar biological activities.

    Pyrazole Derivatives: Compounds containing a pyrazole moiety, such as 1-methylpyrazole, may have comparable chemical properties and applications.

Uniqueness

2-benzyl-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-1-carboxamide is unique due to the combination of its piperidine, benzyl, and pyrazole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzyl-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-22-15-17(14-21-22)10-11-20-19(24)23-12-6-5-9-18(23)13-16-7-3-2-4-8-16/h2-4,7-8,14-15,18H,5-6,9-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFIYHICNHQIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCNC(=O)N2CCCCC2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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